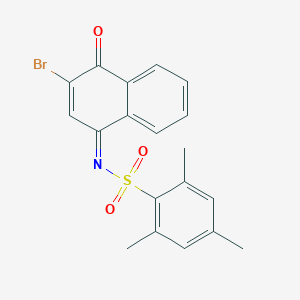![molecular formula C29H25NO5S B281280 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, commonly known as DMF-carboxylate, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of DMF-carboxylate involves the inhibition of several key enzymes and signaling pathways that are involved in cell growth and survival. Specifically, DMF-carboxylate has been shown to inhibit the activity of the protein kinase B (AKT) pathway and the nuclear factor kappa B (NF-κB) pathway, both of which are involved in promoting cell survival and proliferation. Additionally, DMF-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
DMF-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of gene expression. Additionally, DMF-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMF-carboxylate for lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, DMF-carboxylate has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of DMF-carboxylate is its relatively low solubility, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DMF-carboxylate. One area of interest is the development of more effective methods for synthesizing DMF-carboxylate, which may help to improve its solubility and effectiveness. Additionally, further research is needed to better understand the mechanism of action of DMF-carboxylate and to identify potential targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of DMF-carboxylate as a potential therapeutic agent for cancer and other diseases.
Synthesemethoden
The synthesis of DMF-carboxylate involves several steps, starting with the preparation of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid. This is followed by the reaction of the acid with benzylamine and sulfonyl chloride to form the intermediate compound. Finally, the intermediate is reacted with dimethylphenylamine and benzyl bromide to produce DMF-carboxylate.
Wissenschaftliche Forschungsanwendungen
DMF-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that DMF-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DMF-carboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C29H25NO5S |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C29H25NO5S/c1-18-13-14-26(19(2)15-18)36(32,33)30-25-16-24-27(29(31)34-17-21-9-5-4-6-10-21)20(3)35-28(24)23-12-8-7-11-22(23)25/h4-16,30H,17H2,1-3H3 |
InChI-Schlüssel |
KEAYNOGECXOTCR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)



![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281226.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)